molecular formula C22H27NO2 B4209694 1-(4-Benzylpiperidin-1-yl)-2-(2-methylphenoxy)propan-1-one

1-(4-Benzylpiperidin-1-yl)-2-(2-methylphenoxy)propan-1-one

Cat. No.: B4209694
M. Wt: 337.5 g/mol
InChI Key: VXLUEAXZNAMPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperidin-1-yl)-2-(2-methylphenoxy)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and a 2-methylphenoxy group attached to the propanone backbone

Preparation Methods

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(2-methylphenoxy)propan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the 2-Methylphenoxy Group: The 2-methylphenoxy group is attached to the propanone backbone through an etherification reaction, where 2-methylphenol reacts with an appropriate alkylating agent.

    Final Assembly: The final compound is assembled by combining the benzylpiperidine and 2-methylphenoxypropanone intermediates under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Benzylpiperidin-1-yl)-2-(2-methylphenoxy)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-2-(2-methylphenoxy)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(2-methylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

1-(4-Benzylpiperidin-1-yl)-2-(2-methylphenoxy)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenoxy)propan-1-one: This compound has a similar structure but with a chlorophenoxy group instead of a methylphenoxy group, leading to different chemical and biological properties.

    1-(4-Benzylpiperidin-1-yl)-2-(2-methoxyphenoxy)propan-1-one: The presence of a methoxy group instead of a methyl group can influence the compound’s reactivity and interactions.

    1-(4-Benzylpiperidin-1-yl)-2-(2-fluorophenoxy)propan-1-one: The fluorophenoxy group introduces different electronic and steric effects, affecting the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(2-methylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-17-8-6-7-11-21(17)25-18(2)22(24)23-14-12-20(13-15-23)16-19-9-4-3-5-10-19/h3-11,18,20H,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLUEAXZNAMPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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